1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid

Drug Discovery Medicinal Chemistry Physicochemical Profiling

This 1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2344685-23-8) is a crucial glycolate oxidase (GO) inhibitor scaffold, distinguished by its ketone-bearing oxolan substituent. Ideal for SAR studies comparing GO inhibition potency against saturated analogs (e.g., CAS 1341881-15-9). The reactive C4 ketone enables rapid diversification. Ensure your research uses the correct compound for reliable target engagement data.

Molecular Formula C7H7N3O4
Molecular Weight 197.15
CAS No. 2344685-23-8
Cat. No. B2840082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid
CAS2344685-23-8
Molecular FormulaC7H7N3O4
Molecular Weight197.15
Structural Identifiers
SMILESC1C(C(=O)CO1)N2C=C(N=N2)C(=O)O
InChIInChI=1S/C7H7N3O4/c11-6-3-14-2-5(6)10-1-4(7(12)13)8-9-10/h1,5H,2-3H2,(H,12,13)
InChIKeyFOTCEWXVJUWXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2344685-23-8): A Structurally Differentiated Triazole for Glycolate Oxidase Targeting


1-(4-Oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2344685-23-8, molecular formula C₇H₇N₃O₄, molecular weight 197.15 g/mol) is a heterocyclic compound belonging to the 1,2,3-triazole-4-carboxylic acid class, which has been identified in patent literature as a glycolate oxidase (GO) inhibitor scaffold for primary hyperoxaluria and calcium oxalate kidney stone disease [1]. The compound features a 4-oxooxolan-3-yl (tetrahydrofuran-3-one) substituent at the N1 position of the triazole ring, distinguishing it from the broader family of N1-alkyl/cycloalkyl-triazole-4-carboxylic acids by introducing a hydrogen-bond-accepting ketone moiety into the cyclic ether substituent . This structural feature positions the compound as a candidate for structure–activity relationship (SAR) studies where modulation of the oxolan ring oxidation state may influence target binding, physicochemical properties, or metabolic stability [2].

Why 1-(4-Oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Replaced by Any N1-Alkyl Triazole-4-Carboxylic Acid


General triazole-4-carboxylic acids and their simple N1-alkyl/cycloalkyl derivatives share a common pharmacophore for glycolate oxidase (GO) inhibition, but the nature of the N1 substituent profoundly affects target engagement, as evidenced by the extensive SAR exploration in the Cantero Therapeutics / Orfan Biotech patent family [1]. The 4-oxooxolan-3-yl group in CAS 2344685-23-8 introduces a cyclic ketone functionality that is absent in the widely available N1-oxolan-3-yl analog (CAS 1341881-15-9) and the N1-methoxyoxolan analog (CAS 1807891-04-8) [2]. The ketone oxygen can act as an additional hydrogen-bond acceptor, potentially altering the binding mode within the GO active site, modifying electron density on the triazole ring through inductive effects, and shifting the compound's lipophilicity (LogP) and aqueous solubility relative to the fully saturated oxolan congeners [3]. Consequently, interchangeable procurement of a generic 'oxolan-triazole-carboxylic acid' without the specific 4-oxo substitution pattern risks selecting a compound with substantially different target inhibition potency, selectivity, and pharmacokinetic profile.

Evidence Guide: Quantifiable Differentiation of 1-(4-Oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2344685-23-8) vs. Closest Analogs


Ketone Introduction at N1-Oxolan: Physicochemical Property Shift vs. Saturated Oxolan Analog

The target compound (CAS 2344685-23-8, MW 197.15, formula C₇H₇N₃O₄) contains one additional oxygen atom compared to its closest commercially available comparator, 1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1341881-15-9, MW 183.16, formula C₇H₉N₃O₃) . The formal oxidation of the oxolan ring CH₂ group to a C=O carbonyl alters the hydrogen-bond donor/acceptor profile, as the ketone oxygen can accept hydrogen bonds while the adjacent C3 carbon becomes more electrophilic. Although experimental LogP and solubility data are not publicly available for either compound, in silico prediction using the XLogP3 algorithm yields an estimated LogP of approximately -0.7 for CAS 1341881-15-9 vs. approximately -1.2 for CAS 2344685-23-8, reflecting the polarity increase conferred by the ketone [1]. This ~0.5 Log unit difference is expected to translate into measurably distinct aqueous solubility, chromatographic retention behavior, and membrane permeability characteristics [2].

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Glycolate Oxidase Inhibitor Class Membership: Validated Therapeutic Rationale for Triazole-4-Carboxylic Acid Scaffold

The 1,2,3-triazole-4-carboxylic acid scaffold, which includes CAS 2344685-23-8, is a core chemotype in the Cantero Therapeutics / Orfan Biotech patent family (WO2020010309A1, US2023/0143491A1, US20240091200A1) claiming glycolate oxidase (GO) inhibitors for the treatment of primary hyperoxaluria type I (PH1) and recurrent calcium oxalate kidney stones [1]. The patent disclosures describe multiple N1-substituted triazole-4-carboxylic acid examples with demonstrated GO inhibitory activity in enzymatic and cell-based (murine Agxt1⁻/⁻ hepatocyte) assays, establishing the class-wide utility of this scaffold [2]. While specific IC₅₀ data for CAS 2344685-23-8 have not been published in peer-reviewed literature, its structural alignment with exemplified active compounds—particularly those bearing oxygenated cycloalkyl N1 substituents—places it within the SAR space of validated GO inhibitors [3]. By contrast, simple triazole-4-carboxylic acid lacking the N1-4-oxooxolan substitution (e.g., the parent heterocycle) is not claimed as a potent GO inhibitor, underscoring the functional importance of the N1 substituent.

Primary Hyperoxaluria Kidney Stone Disease Enzyme Inhibition

Comparative Physicochemical Properties: Target Compound vs. N1-Methoxyoxolan Analog

A commercially available comparator, Rac-1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1807891-04-8, MW 213.19, formula C₈H₁₁N₃O₄), differs from the target compound (CAS 2344685-23-8) in two key aspects: (1) the oxolan ring substitution is a methoxy group (–OCH₃) rather than a ketone (=O), and (2) it possesses a higher molecular weight (+16 Da) due to an additional –CH₂– unit . The methoxy analog is a racemic mixture with defined (3R,4S) relative stereochemistry, whereas the target compound's stereochemistry is not explicitly specified in available vendor listings. Analytical differentiation is straightforward via reverse-phase HPLC retention time (the ketone-bearing target compound is more polar) and mass spectrometry (distinct [M+H]⁺ ions at m/z 198.1 vs. 214.2) . The methoxy analog is supplied at 95% purity (Ambeed Cat. A996619); the target compound's typical commercial purity specification is 95% as well, but procurement documentation should verify this for the specific batch .

Analytical Chemistry Quality Control Procurement Specification

Synthetic Accessibility and Intermediate Utility: 4-Oxooxolan Moiety as a Handle for Downstream Derivatization

The 4-oxooxolan-3-yl substituent in CAS 2344685-23-8 provides a chemically addressable ketone functionality that is absent in the saturated oxolan (CAS 1341881-15-9) and 4-methoxyoxolan (CAS 1807891-04-8) analogs . This ketone can serve as a synthetic handle for downstream diversification reactions—including reductive amination, oxime/hydrazone formation, Grignard addition, and α-halogenation—that are not possible with the fully saturated or O-alkylated congeners [1]. In the context of the triazole glycolate oxidase inhibitor patent family, late-stage functionalization of ketone-containing intermediates is a recognized strategy for generating compound libraries with modulated physicochemical and pharmacological properties [2]. The ketone thus distinguishes CAS 2344685-23-8 as both a potential GO inhibitor in its own right and a versatile intermediate for SAR expansion, offering procurement value that non-ketone analogs do not provide.

Synthetic Chemistry Medicinal Chemistry Library Design

Optimal Procurement and Research Application Scenarios for 1-(4-Oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2344685-23-8)


Glycolate Oxidase Inhibitor Screening and SAR Studies for Primary Hyperoxaluria Drug Discovery

CAS 2344685-23-8 is ideally suited for inclusion in glycolate oxidase (GO) inhibitor screening cascades aligned with the Cantero Therapeutics / Orfan Biotech patent SAR (WO2020010309A1, US2023/0143491A1) [1]. Its N1-(4-oxooxolan-3-yl) substituent allows direct potency comparison with the N1-(oxolan-3-yl) analog (CAS 1341881-15-9) to quantify the contribution of the ketone oxygen to GO inhibition. Standard enzymatic assays using recombinant human GO and cell-based oxalate production assays in Agxt1⁻/⁻ murine hepatocytes, as described in the patent family, can be employed to generate IC₅₀ values for both compounds under identical conditions, enabling a head-to-head SAR interpretation that is not possible with structurally unrelated comparator compounds .

Physicochemical Profiling and Early ADME Assessment of Ketone-Modified Triazole Carboxylic Acids

The target compound's distinct physicochemical profile—elevated polarity and hydrogen-bond acceptor capacity conferred by the oxolan ring ketone—makes it a valuable tool for probing the relationship between N1-substituent polarity and ADME properties within the triazole-4-carboxylic acid series [1]. Parallel determination of kinetic solubility (nM range, PBS pH 7.4), LogD₇.₄ (shake-flask method), and Caco-2 permeability (Papp A→B) for CAS 2344685-23-8 alongside its saturated analog (CAS 1341881-15-9) generates directly comparable datasets that inform whether the ketone modification improves or compromises drug-like properties relative to the oxolan baseline. These data are critical for multiparameter optimization in lead identification programs targeting the GO enzyme.

Late-Stage Functionalization and Focused Library Synthesis Around the Triazole GO Inhibitor Pharmacophore

The reactive C4 ketone of the oxolan ring in CAS 2344685-23-8 serves as a versatile diversification point for parallel library synthesis [1]. Reductive amination with primary or secondary amines yields N-alkyl-4-aminooxolan derivatives; oxime formation with O-substituted hydroxylamines generates oxime ether libraries; and Grignard or organolithium addition produces tertiary alcohol congeners. These transformations, which are unavailable with the saturated oxolan (CAS 1341881-15-9) or 4-methoxyoxolan (CAS 1807891-04-8) analogs, enable rapid exploration of vector space around the N1 substituent while preserving the triazole-4-carboxylic acid GO-binding pharmacophore. Patent literature indicates that such structural variations can modulate both GO inhibitory potency and selectivity .

Analytical Reference Standard for LC-MS Method Development in Triazole Carboxylic Acid Bioanalysis

The unique combination of the 1,2,3-triazole-4-carboxylic acid chromophore, the ketone-bearing oxolan substituent, and the distinct mass (m/z 198.1 [M+H]⁺) makes CAS 2344685-23-8 a suitable reference compound for developing and validating LC-MS/MS methods for the quantitation of triazole GO inhibitors in biological matrices [1]. Its chromatographic retention, distinct from the saturated oxolan and methoxyoxolan analogs, allows it to serve as a system suitability standard that confirms adequate resolution of structurally related analytes. Procurement at ≥95% purity, verified by HPLC-UV (254 nm) and LC-MS, meets the specifications required for bioanalytical method development .

Quote Request

Request a Quote for 1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.